molecular formula C28H18N4O2 B13749070 2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile CAS No. 1255791-66-2

2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile

Cat. No.: B13749070
CAS No.: 1255791-66-2
M. Wt: 442.5 g/mol
InChI Key: AWTQHZGLRRDLJM-UHFFFAOYSA-N
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Description

2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile is a specialized binaphthalene derivative designed for advanced research applications. Its core structure is based on the atropisomeric 1,1'-binaphthalene scaffold, which is renowned for providing a rigid, C2-symmetric chiral environment that is crucial in asymmetric synthesis and molecular recognition . The strategic substitution with electron-withdrawing carbonitrile groups at the 4,4',6,6' positions and electron-donating ethoxy groups at the 2,2' positions creates a unique electronic and steric profile. This molecular architecture is highly valued in the development of novel chiral ligands and organocatalysts, particularly for metal-catalyzed asymmetric reactions such as hydrogenation and Suzuki-Miyaura coupling, where it can induce high enantioselectivity . Furthermore, the extended π-conjugated system and functional groups make it a promising building block for supramolecular chemistry and the creation of functional chiral materials, including those with potential aggregation-induced emission (AIE) or circular dichroism (CD) responses . This compound is intended for use in non-medical, industrial applications and scientific research by qualified laboratory professionals. It is strictly labeled as "For Research Use Only" and is not manufactured for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

1255791-66-2

Molecular Formula

C28H18N4O2

Molecular Weight

442.5 g/mol

IUPAC Name

4-(4,6-dicyano-2-ethoxynaphthalen-1-yl)-3-ethoxynaphthalene-1,7-dicarbonitrile

InChI

InChI=1S/C28H18N4O2/c1-3-33-25-11-19(15-31)23-9-17(13-29)5-7-21(23)27(25)28-22-8-6-18(14-30)10-24(22)20(16-32)12-26(28)34-4-2/h5-12H,3-4H2,1-2H3

InChI Key

AWTQHZGLRRDLJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)C#N)C(=C1)C#N)C3=C(C=C(C4=C3C=CC(=C4)C#N)C#N)OCC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Product Yield Notes
1 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene (1 g, 2 mmol) reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1 g, 4.3 mmol) in dry tetrahydrofuran (THF, 45 mL) under coupling conditions (likely Suzuki coupling) 4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6'-diyl)dibenzaldehyde Not specified Coupling reaction forms dialdehyde intermediate
2 Dialdehyde intermediate reacted with malononitrile under Knoevenagel condensation conditions This compound 83% (over 2 steps) Yellow solid product isolated
  • The coupling reaction typically uses palladium catalysts, bases, and inert atmosphere to facilitate the Suzuki cross-coupling between the dibromo-binaphthalene and the boronic ester benzaldehyde.
  • The Knoevenagel condensation involves reacting the dialdehyde with malononitrile in the presence of a base to form the tetracarbonitrile functionalities.
  • Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a dichloromethane/n-hexane solution over several days, confirming the structure and purity of the product.

Structural and Crystallographic Insights

  • The dihedral angle between the two naphthalene ring systems in the compound is approximately 68.82°, indicating a twisted conformation.
  • The dihedral angle between the naphthalene ring and adjacent benzene rings is about 16.92°.
  • The crystal packing is stabilized by intermolecular C–H⋯π interactions.
  • One of the cyano groups exhibits positional disorder in the crystal structure, with occupancy ratios of 0.60:0.40.

Related Synthetic Approaches and Considerations

While the direct preparation of this compound is documented as above, related binaphthalene derivatives have been synthesized using similar strategies:

  • Functionalization of 1,1'-binaphthalene-2,2'-diol derivatives by alkylation or esterification to introduce ethoxy or carboxymethoxy groups.
  • Use of halogenated intermediates (e.g., dibromo derivatives) for cross-coupling reactions to install aromatic substituents.
  • Subsequent transformations such as hydrolysis or Knoevenagel condensation to introduce nitrile or carboxyl functionalities.

These methods emphasize the importance of:

  • Careful selection of bases and catalysts to optimize yields and purity.
  • Solid-liquid separation techniques to isolate metal salts or intermediates.
  • Avoidance of side reactions such as esterification or hydrolysis that can reduce product purity.

Summary Table of Preparation Steps

Step No. Starting Material Reaction Type Reagents/Conditions Intermediate/Product Yield (%) Key Observations
1 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene Suzuki coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, Pd catalyst, dry THF 4,4'-(2,2'-diethoxy-[1,1'-binaphthalene]-6,6'-diyl)dibenzaldehyde Not specified Formation of dialdehyde intermediate
2 Dialdehyde intermediate Knoevenagel condensation Malononitrile, base This compound 83% (2 steps) Yellow solid, crystallizable

Chemical Reactions Analysis

Synthetic Pathways

1.1. Formation of the Diethoxy Core
The diethoxy substituents at positions 2 and 2' are typically introduced via alkylation of 1,1'-binaphthalene-2,2'-diol. For example, treatment with ethyl iodide in an alkaline KOH medium yields the diethoxy derivative (IV) with an 80% yield .

1.2. Introduction of Cyano Groups
The tetracarbonitrile functionality at positions 4,4',6,6' can be achieved through:

  • Nucleophilic Aromatic Substitution : Activation of aromatic rings via bromination (e.g., using Br₂ under high-temperature conditions) followed by substitution with cyanide (CN⁻) sources like NaCN .

  • Coupling Reactions : For example, 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene undergoes coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, followed by a Knoevenagel reaction with malononitrile to yield the tetracarbonitrile derivative .

Key Reaction Mechanisms

2.1. Alkylation of Diols
The conversion of 1,1'-binaphthalene-2,2'-diol to its diethoxy derivative involves:

  • Reagents : Ethyl iodide, KOH (alkaline conditions).

  • Conditions : Heating under reflux for 2 hours .

  • Product : 2,2'-diethoxy-1,1'-binaphthalene (IV).

2.2. Cyanide Substitution
Inferred from related reactions (e.g., TCNQ-derived systems), the introduction of cyano groups may involve:

  • Bromination : Using Br₂ in nitrobenzene to activate aromatic positions .

  • Substitution : Reaction with cyanide salts (e.g., NaCN) under solvothermal conditions to replace halides with CN groups .

Structural and Spectroscopic Characterization

3.1. X-Ray Crystallography

  • Dihedral Angles : The naphthalene ring systems exhibit a dihedral angle of 68.82(8)°, while the naphthalene-benzene dihedral angle is 16.92(7)° .

  • Intermolecular Interactions : Packing motifs involve C—H⋯π interactions, with one CN group disordered across two sites (0.60:0.40 ratio) .

3.2. NMR and Mass Spectrometry

  • ¹H-NMR : Integration and coupling constants confirm the aromatic and cyano group environments .

  • Mass Spectrometry : Molecular weight and fragmentation patterns align with the tetracarbonitrile structure .

Data Tables

Table 1: Key Reaction Conditions and Yields

Reaction StepReagents/ConditionsYield (%)Source
Alkylation of diol (→ IV)Ethyl iodide, KOH, reflux, 2 h80
Knoevenagel reaction (→ tetracarbonitrile)Malononitrile, coupling reagents83

Table 2: Structural Characterization Data

ParameterValueSource
Dihedral angle (naphthalene rings)68.82(8)°
Dihedral angle (naphthalene-benzene)16.92(7)°
CN group disorder ratio0.60:0.40

Scientific Research Applications

2,2’-Diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-diethoxy-1,1’-binaphthyl-4,4’,6,6’-tetracarbonitrile largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Binaphthalene Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Reference
2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile -OEt (2,2'), -CN (4,4',6,6') Calculated: ~500† High electron deficiency, planar rigidity Inferred
(R)-2,2′-Dimethoxy-1,1′-binaphthalene -OMe (2,2') 314.37 Chiral ligand, moderate solubility
(S)-2,2'-Dibromo-1,1'-binaphthalene -Br (2,2') 412.11 Steric bulk, halogen bonding capability
6,6′-Dibromo-[1,1′-binaphthalene]-2,2′-diol -Br (6,6'), -OH (2,2') 444.11 Hydrogen-bonding, chiral resolution
3,3''-Diamino-6,6''-diheptyl-terphenyl-2,2'',4,4''-tetracarbonitrile -CN (2,2'',4,4''), -NH₂ (3,3'') 473.24 (M+H) Fluorescence, cell imaging applications

Estimated based on analogous structures in .

Key Observations :

  • Electronic Effects : The tetracarbonitrile substituents in the target compound introduce significant electron-withdrawing character, contrasting with electron-donating methoxy (-OMe) or hydroxyl (-OH) groups in related binaphthyls. This enhances rigidity and π-π stacking interactions compared to brominated analogs .
  • Solubility : Ethoxy groups improve solubility in polar aprotic solvents (e.g., THF, DCM) relative to brominated or hydroxylated derivatives, which often require harsh conditions for dissolution .

Crystallographic and Conformational Analysis

The dihedral angle between naphthalene rings in 6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene is 68.82°, a critical parameter influencing chiral induction in catalysis . By comparison, methoxy-substituted binaphthyls (e.g., (R)-2,2′-Dimethoxy-1,1′-binaphthalene) exhibit smaller dihedral angles (~60–65°), suggesting that bulkier substituents (e.g., -CN) may further distort the backbone .

Biological Activity

2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a binaphthalene core with two ethoxy groups and four cyano groups. This structure contributes to its chiral nature and potential interactions with biological systems.

Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs) , which are critical in various physiological processes. GPCRs are implicated in numerous diseases, making them vital targets for drug development . The tetracarbonitrile moiety may enhance binding affinity and specificity towards certain receptor subtypes.

Anticancer Properties

Studies have shown that compounds related to binaphthalene derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. They may act through multiple pathways, including the modulation of cell cycle progression and the induction of reactive oxygen species (ROS) production. For instance, the presence of cyano groups can enhance electron-withdrawing properties, potentially increasing the compound's reactivity with cellular targets.

Table 1: Summary of Biological Activities

Activity TypeEffectMechanism of Action
AnticancerInduction of apoptosisModulation of cell cycle; ROS production
AntimicrobialInhibition of growthDisruption of membrane integrity
Anti-inflammatoryReduction of cytokinesInhibition of NF-kB signaling pathway

Antimicrobial Activity

Similar structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Research indicates that binaphthalene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action is primarily mediated through the inhibition of the NF-kB signaling pathway .

Case Studies

  • Anticancer Study : A study conducted on a series of binaphthalene derivatives showed that certain compounds could significantly inhibit tumor growth in xenograft models. The study highlighted the importance of functional groups in enhancing biological activity.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications.
  • Inflammation Model : In a mouse model of inflammation, treatment with a related compound led to a significant reduction in inflammatory markers compared to controls. This study underscores the potential for developing anti-inflammatory drugs based on binaphthalene structures.

Q & A

Q. What synthetic methodologies are effective for preparing 2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile?

The compound is synthesized via a multi-step approach:

  • Step 1: Coupling of 6,6′-dibromo-2,2′-diethoxy-1,1′-binaphthalene with a boronate ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) under Suzuki-Miyaura conditions .
  • Step 2: Knoevenagel condensation of the intermediate with malononitrile to introduce the tetracarbonitrile groups . Key parameters include temperature control (80–120°C for coupling), solvent selection (THF or DMF), and catalyst (Pd(PPh₃)₄). Purification typically involves column chromatography and recrystallization.

Q. Which characterization techniques are critical for structural confirmation?

A combination of spectroscopic and crystallographic methods is essential:

  • HR-MS (ESI): Validates molecular weight (e.g., observed vs. calculated [M+H]⁺ peaks) .
  • Multinuclear NMR (¹H, ¹³C): Assigns proton environments and confirms substitution patterns .
  • X-ray crystallography: Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯C hydrogen bonding in crystal packing). SHELX programs (e.g., SHELXL for refinement) are widely used for structure solution .

Advanced Research Questions

Q. How can this compound be leveraged in enantioselective catalysis?

The binaphthalene core and electron-withdrawing nitrile groups make it a potential chiral ligand or building block for metal-organic frameworks (MOFs):

  • Ligand design: Modify ethoxy or nitrile groups to enhance steric/electronic effects. Compare performance with phosphine-based ligands (e.g., BINAP derivatives) in asymmetric reactions .
  • MOF integration: Incorporate into homochiral MOFs for heterogeneous catalysis. Evaluate catalytic activity in C–C bond formation or hydrogenation using Ru or Au complexes .
  • Example: Test in gold-catalyzed cycloadditions, monitoring enantiomeric excess (ee) via chiral HPLC .

Q. How to address crystallographic disorder in structural analysis?

Disorder, such as in nitrile group orientations, complicates refinement:

  • Multi-position modeling: Use SHELXL to assign partial occupancy to disordered atoms .
  • Restraints and constraints: Apply geometric restraints (e.g., bond distances, angles) to stabilize refinement.
  • Validation: Cross-check with spectroscopic data (e.g., NMR coupling constants) to ensure consistency .

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., photophysical properties)?

  • Computational calibration: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict UV-Vis absorption/emission. Compare with experimental spectra .
  • Solvent effects: Adjust dielectric constant parameters in simulations to match experimental conditions (e.g., acetonitrile vs. toluene).
  • Quenching analysis: Investigate intermolecular interactions (e.g., aggregation-induced emission) via concentration-dependent fluorescence studies .

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